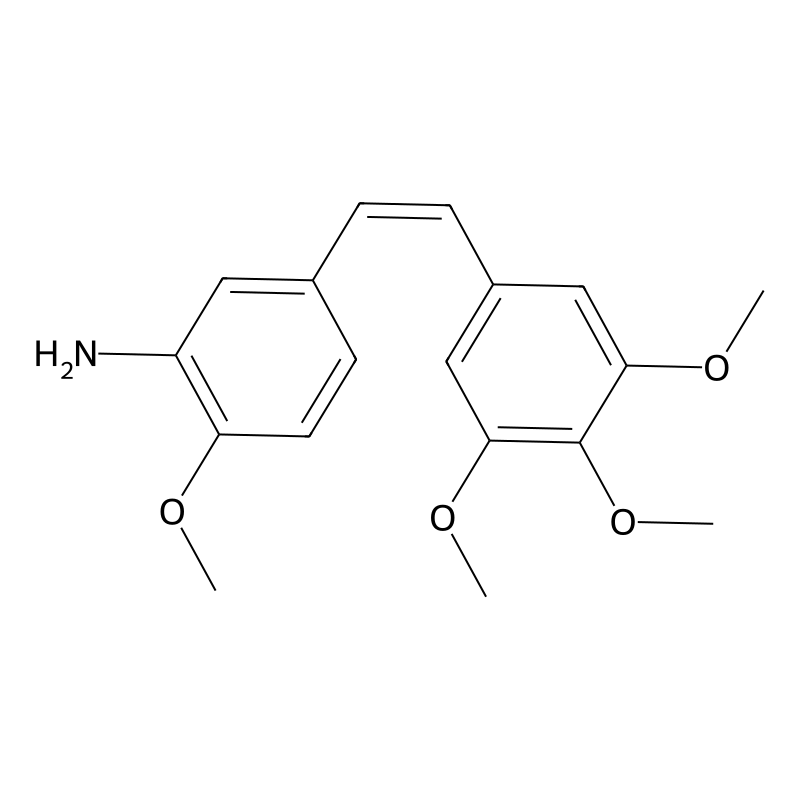

(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential applications based on structure

The presence of functional groups like methoxy and aniline suggests potential areas of investigation. Methoxy groups can influence solubility and bioactivity, while aniline can participate in various chemical reactions. However, specific research on this compound is not documented in scientific databases.

Availability for research

The compound can be purchased from several chemical suppliers, including Sigma-Aldrich and CymitQuimica [, ]. This suggests potential use in various research fields, but pinpointing specific applications requires further investigation.

Further Exploration:

- Scientific literature databases like PubMed or ScienceDirect can be searched using the CAS Registry Number (162705-07-9) or the full chemical name for (z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline to identify any published research articles.

- Patent databases can also be explored to see if there are any patents filed related to the synthesis, use, or applications of this compound.

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is an organic compound with the molecular formula C18H21NO4 and a molecular weight of approximately 315.36 g/mol. This compound features a complex structure that includes a methoxy group, a trimethoxystyryl moiety, and an aniline group, which contributes to its unique chemical properties. The compound is characterized by its solid physical form and is typically stored in dark conditions at low temperatures to maintain stability .

- Electrophilic Aromatic Substitution: The presence of the methoxy groups enhances the electron density on the aromatic ring, making it more reactive towards electrophiles.

- Nucleophilic Substitution: The aniline part of the molecule can participate in nucleophilic substitution reactions under appropriate conditions.

- Reduction Reactions: The compound may be reduced to yield amines or other derivatives depending on the reagents used.

These reactions are essential for synthesizing derivatives and understanding the reactivity of this compound in various chemical environments.

The synthesis of (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of 3,4,5-trimethoxystyryl aldehyde with aniline derivatives under acidic or basic conditions.

- Methylation Reactions: Utilizing methylating agents on phenolic or amine functional groups to introduce methoxy substituents.

- Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds between aryl halides and organometallic reagents.

These methods allow for the modification of the compound's structure to yield various derivatives for further study.

(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline has potential applications in:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer and inflammatory diseases.

- Material Science: Its unique properties may be harnessed in developing organic semiconductors or dyes due to its conjugated structure.

- Chemical Research: Useful as a reagent or intermediate in organic synthesis.

The versatility of this compound makes it relevant across multiple fields of research and application .

Interaction studies involving (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline focus on its binding affinity with biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate the biological activity and potential toxicity against cell lines.

Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound.

Several compounds share structural similarities with (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3,4,5-Trimethoxystilbene | Contains trimethoxy groups on stilbene | Known for antioxidant properties |

| 2-Methoxy-5-nitroaniline | Substituted aniline with nitro group | Exhibits antibacterial activity |

| 3-Hydroxyflavone | Contains hydroxyl groups on a flavone structure | Noted for anti-inflammatory effects |

The unique combination of methoxy and aniline functionalities in (Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline sets it apart from these compounds by potentially enhancing its solubility and reactivity while contributing to diverse biological activities .

Classical Synthetic Routes

Wittig Reaction Approaches

The Wittig reaction represents the fundamental methodology for synthesizing (z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline, enabling the formation of carbon-carbon double bonds between carbonyl compounds and phosphonium ylides [1] [2]. Classical approaches employ triphenylphosphonium ylides derived from 3,4,5-trimethoxybenzyl bromide and benzaldehyde derivatives containing the 2-methoxy-5-aniline functionality [3].

The standard procedure involves the preparation of 3,4,5-trimethoxybenzylphosphonium bromide through nucleophilic substitution between 3,4,5-trimethoxybenzyl bromide and triphenylphosphine [3]. Subsequent deprotonation with strong bases such as n-butyllithium or sodium hydride generates the active ylide species in aprotic solvents [2] [4]. The ylide then undergoes nucleophilic addition to 4-methoxy-2-nitrobenzaldehyde, followed by oxaphosphetane formation and elimination to yield the styryl product [3].

| Method | Ylide Type | Base | Solvent | Z/E Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Standard Wittig | Triphenylphosphonium | n-BuLi/NaH | THF/DMF | Mixed (1:0.4 Z:E typical) | 60-85 |

| Modified Wittig (Boden Conditions) | Crown ether/K-base | K₂CO₃/18-crown-6 | THF/Toluene | Enhanced Z-selectivity | 70-90 |

| Phosphonate-Modified | Tributylphosphine | KOt-Bu | Toluene | High E-selectivity | 65-80 |

| Solvent-Controlled | Variable | Various | Polar/Non-polar | Solvent-dependent | 50-95 |

The stereochemical outcome of classical Wittig reactions typically favors Z-isomer formation when employing non-stabilized ylides, with reported Z:E ratios of approximately 1:0.4 [3]. This selectivity arises from the formation of cis-oxaphosphetane intermediates under kinetic control conditions [1] [5]. Temperature control proves critical, with reactions conducted at 0°C to room temperature providing optimal selectivity [3].

Modified Wittig Reactions Under Boden's Conditions

Boden's conditions represent a significant advancement in Wittig methodology, utilizing potassium bases in combination with 18-crown-6 ether to enhance stereoselectivity [6] [7]. This modified approach addresses the limitations of classical Wittig reactions by providing improved Z-selectivity through specific ion-pairing effects and altered reaction kinetics [6].

The Boden modification involves the use of potassium carbonate or potassium tert-butoxide as the base, with 18-crown-6 serving as a phase-transfer catalyst [6]. This combination promotes ylide formation while simultaneously influencing the stereochemical outcome through specific coordination effects [7]. Solvent polarity plays a crucial role, with polar aprotic solvents such as tetrahydrofuran demonstrating superior performance compared to non-polar alternatives [6].

Mechanistic studies reveal that the enhanced Z-selectivity under Boden's conditions results from altered oxaphosphetane formation dynamics [6]. The crown ether coordinates with potassium cations, creating a more nucleophilic ylide that preferentially forms cis-oxaphosphetane intermediates [7]. This coordination effect also stabilizes the transition state leading to Z-alkene formation, resulting in improved stereochemical control [6].

The solvent effect under Boden's conditions demonstrates remarkable dependence on medium polarity [6] [7]. Reactions conducted in polar solvents such as dimethylformamide exhibit significantly enhanced Z-selectivity compared to those performed in non-polar media such as toluene [6]. This phenomenon arises from differential solvation of the ylide and transition state structures, favoring pathways that lead to Z-isomer formation [7].

Stereoselective Synthesis Strategies

Z-Configuration Control Mechanisms

The control of Z-configuration in styryl aniline synthesis involves multiple mechanistic pathways that operate through distinct electronic and steric factors [5] [8] [9]. Understanding these mechanisms provides the foundation for designing stereoselective synthetic routes that consistently deliver the desired Z-isomer [5].

| Mechanism | Description | Key Factors | Literature Evidence |

|---|---|---|---|

| Oxaphosphetane Formation | Cis-oxaphosphetane leads to Z-alkene | Ring strain, kinetic control | Vedejs mechanism studies |

| Ylide Stabilization Effect | Non-stabilized ylides favor Z-geometry | Ylide reactivity, addition TS | Aggarwal computational work |

| Dipole-Dipole Interactions | Electron-deficient substituents control TS | Electronic effects, phosphorus substituents | Robiette DFT calculations |

| Steric Control | Bulky groups influence stereochemistry | Substituent size, approach angle | Classical observations |

Oxaphosphetane formation represents the critical stereochemistry-determining step in Wittig-type reactions [5] [8]. The formation of cis-oxaphosphetane intermediates under kinetic control conditions leads directly to Z-alkene products through stereospecific elimination [8]. This mechanism operates most effectively with non-stabilized ylides, where rapid cyclization prevents equilibration to the thermodynamically favored trans-oxaphosphetane [5].

Computational studies by Aggarwal and Harvey demonstrate that dipole-dipole interactions in the transition state significantly influence stereochemical outcomes [8] [9]. For phosphonium ylides with electron-withdrawing substituents, the dipole moment of the ylide interacts favorably with the carbonyl dipole in configurations leading to Z-alkene formation [8]. This electronic effect proves particularly pronounced in ylides containing trifluoromethyl or other strongly electron-withdrawing groups [10].

The nature of phosphorus substituents exerts profound influence on stereoselectivity through electronic modulation of ylide reactivity [5] [9]. Electron-deficient phosphorus centers promote faster oxaphosphetane formation and collapse, favoring kinetic products [10]. Studies with perfluorinated aryl substituents on phosphorus demonstrate significantly enhanced Z-selectivity compared to conventional triphenylphosphonium ylides [10].

Selective Hydrogenation Protocols

Selective hydrogenation provides an alternative approach to Z-configuration control through the stereoselective reduction of alkyne precursors [11] [12] [13]. Modern hydrogenation protocols employ specialized catalysts and reaction conditions to achieve high Z-selectivity while maintaining functional group compatibility [11].

| Method | Catalyst | Hydrogen Source | Selectivity | Conditions | Yield Range (%) |

|---|---|---|---|---|---|

| Electrochemical Hydrogenation | PdCl₂ (0.5 mol%) | MeOH/electrochemical | High Z-selectivity (>95%) | 60°C, 0.1 A current | 78-95 |

| Zinc-Catalyzed Semi-hydrogenation | Zn anilide complex | H₂ gas | Z-selective (>90%) | Moderate T and P | 70-90 |

| Ruthenium Transfer Hydrogenation | RuCl₂(DMSO)₄ | Benzyl alcohol | E-selective (6:1 ratio) | Reflux conditions | 85-95 |

| Nickel-Catalyzed Reduction | Ni nanoparticles in IL | H₂ gas (1-4 bar) | High Z-selectivity | 30-50°C, mild pressure | 80-98 |

Electrochemical hydrogenation represents a groundbreaking advancement in Z-selective alkene synthesis [11]. This methodology employs palladium chloride catalysts under mild electrochemical conditions, utilizing methanol as both solvent and hydrogen source [11]. The electrochemical environment promotes the formation of palladium nanoparticles that act as chemisorbed hydrogen carriers, enabling highly selective Z-alkene formation [11].

The mechanism of electrochemical hydrogenation involves the in-situ generation of activated hydrogen species at the cathode surface [11]. Deuterium labeling studies demonstrate that hydrogen incorporation occurs from multiple sources, including the solvent, supporting electrolyte, and added base [11]. The palladium nanoparticles facilitate stereoselective hydrogen delivery to the alkyne substrate, resulting in Z-alkene products with excellent selectivity [11].

Zinc-catalyzed semi-hydrogenation employs molecular zinc anilide complexes for the reversible activation of dihydrogen [12]. This system operates through a four-membered transition state where zinc and nitrogen atoms function as Lewis acid and Lewis base, respectively [12]. The resulting zinc hydride complex demonstrates remarkable effectiveness for hydrozincation of carbon-carbon triple bonds with complete stereoselectivity [12].

Competition experiments reveal that zinc-catalyzed hydrozincation of alkynes proceeds faster than the equivalent alkene substrates, enabling selective semi-hydrogenation [12]. The hydrozincation step proceeds stereospecifically to form syn-isomers exclusively, leading to Z-alkenes upon protonation [12]. This methodology provides high alkene to alkane ratios and excellent Z to E selectivity under moderate temperature and pressure conditions [12].

Alternative Synthetic Pathways

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions offer versatile alternatives to classical Wittig methodologies for constructing styryl aniline frameworks [14] [15] [16]. These approaches provide complementary reactivity patterns and often superior functional group tolerance compared to phosphorus-based methods [14].

| Catalyst System | Substrate Type | Conditions | Advantages | Selectivity |

|---|---|---|---|---|

| Pd/DPPF | Aryl halides + anilines | Pd(OAc)₂, DPPF, base | Mild conditions, functional group tolerance | E-selective typically |

| Suzuki-Miyaura | Boronic acids + aryl halides | Pd catalyst, base, ligand | High yields, broad scope | Dependent on conditions |

| Heck Coupling | Alkenes + aryl halides | Pd catalyst, phosphine ligand | Direct C-H activation possible | E-selective |

| Cross-Metathesis | Terminal alkenes | Grubbs catalyst | Alkene formation | E/Z mixture possible |

Palladium-catalyzed amination reactions provide direct access to aniline derivatives through carbon-nitrogen bond formation [14] [15]. These transformations typically employ palladium acetate with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) [14]. The use of chelating ligands reduces competing β-hydrogen elimination processes, enabling efficient amine formation [14].

The mechanism of palladium-catalyzed amination involves oxidative addition of aryl halides to palladium(0), followed by coordination and insertion of the amine nucleophile [14]. Reductive elimination from the resulting palladium-amido complex generates the carbon-nitrogen bond and regenerates the palladium(0) catalyst [14]. This catalytic cycle tolerates diverse functional groups and operates under relatively mild conditions [14].

Suzuki-Miyaura coupling reactions enable the formation of biaryl linkages through the coupling of organoboronic acids with aryl halides [15]. When applied to styryl aniline synthesis, this methodology allows for the independent preparation and coupling of highly functionalized building blocks [15]. The reaction proceeds through transmetalation between the boronic acid and palladium center, followed by reductive elimination [15].

Heck coupling reactions provide direct access to styryl derivatives through the coupling of alkenes with aryl halides [17]. This methodology demonstrates particular utility in para-selective carbon-hydrogen olefination of aniline derivatives [17]. Recent developments employ sulfur-oxygen ligand systems to achieve high para-selectivity and broad substrate scope [17].

Multi-step Synthesis with Intermediates

Multi-step synthetic approaches enable the preparation of complex styryl aniline derivatives through the strategic use of stable intermediates [18] [19] [20]. These methodologies provide enhanced control over stereochemistry and functional group installation compared to direct coupling approaches [18].

Mechanochemical multi-step synthesis represents an emerging approach that minimizes solvent use while maintaining high efficiency [18]. Ball milling techniques enable sequential transformations without intermediate isolation, reducing overall synthetic complexity [18]. These methods demonstrate particular utility in forming heterocyclic frameworks through domino reaction sequences [18].

The synthesis of styryl aniline derivatives through aldol-type condensations provides an alternative to Wittig-based approaches [19]. These reactions typically employ aldehydes and methylaniline derivatives under basic conditions to generate the styryl linkage [19]. Sodium hydroxide solutions in ethanol provide effective conditions for these transformations, with reaction times of 5 hours providing optimal conversion [19].

Tandem reaction sequences combine multiple bond-forming events in single-pot procedures [20]. These approaches minimize waste generation and improve overall synthetic efficiency [20]. Multicomponent reactions prove particularly valuable, enabling the assembly of complex molecular architectures from simple starting materials [20].

Protection and deprotection strategies play crucial roles in multi-step synthesis, particularly when multiple reactive sites are present [21]. Trimethylsilyl groups provide effective protection for amine functionalities during subsequent transformations [22]. Acidic deprotection conditions enable selective removal of these protecting groups without affecting other functional groups [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Liou JP, Chang JY, Chang CW, Chang CY, Mahindroo N, Kuo FM, Hsieh HP. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. J Med Chem. 2004 May 20;47(11):2897-905. PubMed PMID: 15139768.